8-(Octyloxy)octanoic acid

Description

Structural Classification and Nomenclature within Lipidomics

In the comprehensive classification system of lipids, ether fatty acids fall under the category of glycerolipids. Their nomenclature is systematically defined by the International Union of Pure and Applied Chemists (IUPAC) and the LIPID MAPS consortium. lipidmaps.orglipidmaps.orgnih.gov The naming convention precisely describes the nature and position of the ether-linked alkyl chain, the fatty acid backbone, and any functional groups.

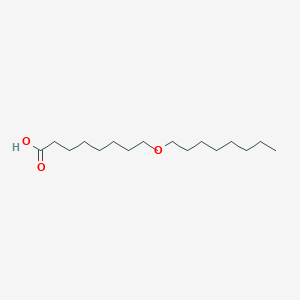

For instance, in 8-(Octyloxy)octanoic acid , the name indicates an octanoic acid (an eight-carbon carboxylic acid) backbone. nih.gov The prefix "octyloxy" reveals the presence of an eight-carbon alkyl chain attached via an ether bond (-O-) at the 8th carbon position of the octanoic acid. nih.gov This specific location of the ether linkage at the omega (ω) carbon atom classifies this compound as an ω-ether fatty acid.

The LIPID MAPS shorthand notation further standardizes the representation of such lipids. lipidmaps.orgnih.gov An alkyl ether linkage is denoted by the prefix "O-". lipidmaps.orglipidmaps.orgnih.gov While a specific shorthand for this compound is not commonly listed due to its specialized nature, the system is adaptable to encompass such novel structures.

Comparative Analysis of Ether and Ester Lipid Architectures

The fundamental difference between ether and ester lipids lies in the linkage of the aliphatic chain to the glycerol (B35011) backbone. hep.com.cn Ether lipids, including this compound, possess an ether bond (C-O-C), which is chemically more stable and resistant to enzymatic degradation by lipases compared to the ester bond (C-O-C=O) found in conventional fatty acids. nih.gov This enhanced stability has profound implications for the structure and function of cell membranes.

| Feature | Ether Lipids (e.g., this compound) | Ester Lipids |

| Linkage Type | Ether bond (C-O-C) | Ester bond (C-O-C=O) |

| Chemical Stability | High; resistant to many lipases and oxidation | Lower; susceptible to enzymatic and chemical hydrolysis |

| Membrane Packing | Can lead to tighter packing and reduced fluidity mdpi.com | More flexible packing |

| Membrane Dynamics | Tendency to form non-lamellar structures, facilitating membrane fusion hep.com.cnmdpi.com | Predominantly form lamellar (bilayer) structures |

| Prevalence | Less common, but enriched in specific tissues like the brain, heart, and immune cells frontiersin.orgoup.com | The most abundant type of lipid in most biological membranes |

The presence of the ether linkage in lipids like this compound can alter the conformation of the lipid, leading to a tighter packing of these molecules within a membrane. mdpi.com This can decrease membrane fluidity and influence the formation of specialized membrane microdomains known as lipid rafts. hep.com.cnoup.com

Biological Pervasiveness and Functional Diversity of Ether Lipids

Ether lipids, though less abundant than their ester counterparts, are ubiquitously distributed across various domains of life, from bacteria to mammals. wikipedia.org In mammals, they constitute a significant portion of the phospholipids (B1166683) in certain tissues, accounting for up to 20% of the total phospholipid content. frontiersin.orgoup.com Tissues with high levels of ether lipids include the nervous system, the cardiovascular system, and immune cells. frontiersin.orgoup.com

The functional diversity of ether lipids is extensive and includes:

Structural Components of Membranes: Their unique structural properties contribute to the stability and organization of cell membranes, particularly in the myelin sheath surrounding nerve cells. mdpi.com

Cell Signaling: Ether lipids can act as precursors for potent signaling molecules, such as the platelet-activating factor (PAF), which is involved in inflammatory and allergic responses. mdpi.com

Endogenous Antioxidants: Certain types of ether lipids, particularly plasmalogens which have a vinyl-ether bond, can protect cells from oxidative stress by scavenging reactive oxygen species. hep.com.cnoup.com

Membrane Trafficking: By promoting the formation of non-lamellar lipid structures, ether lipids play a role in dynamic membrane processes like fusion and fission. hep.com.cnmdpi.com

While direct research on the specific biological roles of this compound is limited, its structure as an ether fatty acid suggests it could participate in these fundamental cellular processes. Further investigation into this and similar compounds will undoubtedly expand our understanding of the intricate world of lipidomics.

Structure

3D Structure

Properties

CAS No. |

63942-61-0 |

|---|---|

Molecular Formula |

C16H32O3 |

Molecular Weight |

272.42 g/mol |

IUPAC Name |

8-octoxyoctanoic acid |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-8-11-14-19-15-12-9-6-7-10-13-16(17)18/h2-15H2,1H3,(H,17,18) |

InChI Key |

WGQAZXKTUJAPPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOCCCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Biocatalysis for Ether Fatty Acid Production

Chemoenzymatic Synthesis Routes from Renewable Bio-based Precursors

Chemoenzymatic strategies combine the selectivity of biocatalysts with the robustness of chemical reactions, enabling multi-step transformations in a streamlined manner. By utilizing renewable bio-based precursors, these routes offer a green alternative for producing valuable chemicals like ether fatty acids.

One-pot multi-enzyme cascade reactions represent a highly efficient strategy for synthesizing complex molecules by performing several consecutive enzymatic steps in a single reactor. sciepublish.comnih.gov This approach minimizes the need for isolating intermediates, thereby reducing waste, shortening reaction times, and lowering costs. nih.gov For the synthesis of precursors to 8-(octyloxy)octanoic acid, a biocatalytic cascade beginning with unsaturated fatty acids has been developed. rsc.orgresearchgate.net This system typically involves a sequence of enzymes, including a hydratase, an alcohol dehydrogenase (ADH), a Baeyer-Villiger monooxygenase (BVMO), and an esterase or lipase, which work in concert to functionalize the fatty acid backbone. sciepublish.comresearchgate.net

Long-chain unsaturated fatty acids derived from vegetable oils, such as oleic acid and ricinoleic acid, are abundant and inexpensive renewable substrates for producing valuable bifunctional compounds. sciepublish.comrsc.org The C18 carbon chain of oleic acid, with its characteristic double bond between carbons 9 and 10, makes it an ideal starting material for oxidative cleavage. mdpi.com

A key biocatalytic route begins with the hydration of oleic acid's double bond, a reaction catalyzed by an oleate (B1233923) hydratase (OhyA), to produce 10-hydroxystearic acid. sciepublish.comresearchgate.net This initial step functionalizes the fatty acid, preparing it for subsequent enzymatic transformations that lead to cleavage and the formation of shorter-chain products. rsc.org

Baeyer-Villiger monooxygenases (BVMOs) are powerful biocatalysts that insert an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. mdpi.comnih.gov This capability is pivotal in forming the ether-bond precursor of this compound. In the enzymatic cascade starting from oleic acid, the 10-hydroxystearic acid intermediate is first oxidized by an alcohol dehydrogenase (ADH) to form 10-ketostearic acid. researchgate.net

Subsequently, a BVMO with specific regioselectivity is employed. While many BVMOs perform a "normal" oxidation, certain enzymes, such as those from Pseudomonas fluorescens (PfBVMO) or Pseudomonas aeruginosa (PaBVMO), catalyze an "abnormal" regioselective oxidation. rsc.orgresearchgate.net This "abnormal" reaction inserts the oxygen atom on the more substituted side of the ketone, resulting in the formation of the ester 11-(octyloxy)-11-oxoundecanoic acid . rsc.orgresearchgate.net This specific ester is a critical intermediate as its structure contains the C8-O-C8 backbone that defines this compound.

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Role in Cascade |

| Hydratase | Oleate Hydratase (OhyA) | Oleic Acid | 10-Hydroxystearic Acid | Functionalization of double bond |

| Alcohol Dehydrogenase (ADH) | ADH from Micrococcus luteus | 10-Hydroxystearic Acid | 10-Ketostearic Acid | Oxidation to ketone for BVMO action |

| Baeyer-Villiger Monooxygenase (BVMO) | PfBVMO, PaBVMO | 10-Ketostearic Acid | 11-(Octyloxy)-11-oxoundecanoic acid | Formation of key ester intermediate |

| Esterase / Lipase | Lipase | 11-(Octyloxy)-11-oxoundecanoic acid | n-Octanol and Sebacic Acid | Hydrolysis to yield C8 precursors |

| Alcohol Dehydrogenase (ADH) / Aldehyde Dehydrogenase (ALDH) | ADH/ALDH from Acinetobacter radioresistens | n-Octanol | n-Octanoic Acid | Oxidation to carboxylic acid |

This table summarizes the key enzymes and transformations in the chemoenzymatic cascade for producing precursors of this compound from oleic acid. rsc.orgresearchgate.netresearchgate.net

The final steps in the cascade involve the cleavage and further modification of the ester intermediate. Esterases and lipases are hydrolases that cleave ester bonds without the need for cofactors. thieme-connect.de In this pathway, an esterase hydrolyzes 11-(octyloxy)-11-oxoundecanoic acid to yield two valuable products: n-octanol and sebacic acid (1,10-decanedioic acid). rsc.org

The released n-octanol can be further derivatized. A subsequent oxidation sequence, catalyzed by an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH), converts n-octanol first to octanal (B89490) and then to n-octanoic acid. rsc.orgresearchgate.net This cascade, therefore, successfully transforms a single C18 renewable substrate into two distinct C8 and C10 platform chemicals, including the key structural components related to this compound.

Microbial Engineering for Enhanced Biosynthesis

Metabolic engineering of microorganisms offers a promising avenue for the de novo production of fatty acids and their derivatives from simple carbon sources like glucose. By modifying native metabolic pathways and introducing heterologous enzymes, microbes can be turned into cellular factories for target molecules. uni-frankfurt.demdpi.com

The yeast Saccharomyces cerevisiae is a robust and well-characterized industrial microorganism, making it an excellent chassis for producing fatty acid-derived chemicals. aimspress.comoup.com Its tolerance to harsh industrial conditions and the availability of advanced genetic engineering tools facilitate its modification for enhanced production. chalmers.se

Significant research has focused on engineering S. cerevisiae for the production of medium-chain fatty acids (MCFAs), such as octanoic acid (OA), which is not a native product. nih.govnih.gov Key engineering strategies include:

Increasing Precursor Supply : The biosynthesis of fatty acids requires ample amounts of acetyl-CoA and the redox cofactor NADPH. nih.gov Strategies to boost their availability include redirecting carbon flux towards the pentose (B10789219) phosphate (B84403) pathway and introducing heterologous pathways like the phosphoketolase/phosphotransacetylase shunt. nih.gov

Engineering Fatty Acid Synthase (FAS) : The native yeast FAS predominantly produces long-chain fatty acids (C16-C18). nih.gov By engineering the FAS complex, production can be shifted towards MCFAs. nih.gov

Eliminating Competing Pathways : To prevent the degradation of the desired product, competing metabolic pathways are often removed. Deleting the POX1 gene, which encodes the sole acyl-CoA oxidase responsible for the first step in peroxisomal β-oxidation, prevents the breakdown of fatty acids and increases accumulation. aimspress.com

Improving Product Tolerance and Export : High concentrations of MCFAs can be toxic to yeast cells. nih.gov Engineering strategies to improve tolerance and actively export the product out of the cell can lead to significantly higher titers. chalmers.se

| Genetic Modification in S. cerevisiae | Target Pathway/Enzyme | Objective | Result |

| Overexpression of PPP enzymes | Pentose Phosphate Pathway | Increase NADPH supply | Enhanced fatty acid yield nih.gov |

| Deletion of POX1 | β-Oxidation | Prevent product degradation | Increased accumulation of fatty acids aimspress.com |

| Engineering of FAS | Fatty Acid Synthase | Shift chain-length specificity | Production of medium-chain fatty acids (e.g., Octanoic Acid) nih.govnih.gov |

| Overexpression of Tpo1 transporter | Membrane Transport | Increase tolerance and export | >1 g/L MCFA production chalmers.se |

This table highlights common metabolic engineering strategies employed in Saccharomyces cerevisiae to enhance the production of octanoic acid and other fatty acid derivatives.

Genetic Manipulation of Fatty Acid Synthase (FAS) Complexes for Chain Length Specificity

The biosynthesis of fatty acids is orchestrated by the fatty acid synthase (FAS) complex, a multi-enzyme system responsible for the iterative elongation of acyl chains. In the yeast Saccharomyces cerevisiae, the cytosolic FAS is a large α6β6 heterododecamer encoded by the FAS1 and FAS2 genes. oup.com This complex typically produces long-chain fatty acids, primarily C16 and C18. nih.gov However, for the production of medium-chain fatty acids like octanoic acid, a crucial precursor for this compound, genetic engineering of the FAS complex is essential.

A key strategy involves introducing specific mutations into the FAS genes to alter the product chain length specificity. One successful approach has been the modification of the malonyl/palmitoyl transferase (MPT) domain of the Fas1p subunit. nih.gov Specifically, an amino acid substitution from arginine to lysine (B10760008) at position 1834 (R1834K) in the MPT domain has been shown to reduce the loading of the malonyl-CoA precursor. nih.gov This modification leads to the premature release of shorter acyl chains, predominantly octanoyl-CoA, which is then hydrolyzed by endogenous thioesterases to free octanoic acid. nih.gov

To enhance the accumulation of octanoic acid, further genetic modifications are often necessary. Deletion of the FAA2 gene, which encodes a fatty acyl-CoA synthetase involved in the activation and subsequent degradation of short- and medium-chain fatty acids via β-oxidation, is a common strategy to prevent the loss of the desired product. d-nb.infoacs.org By combining the FAS1R1834K mutation with the deletion of FAA2, researchers have successfully engineered S. cerevisiae strains capable of producing significant titers of octanoic acid. nih.govacs.org

| Genetic Modification | Target Gene/Protein | Effect on Fatty Acid Synthesis | Reference |

|---|---|---|---|

| Amino Acid Substitution (R1834K) | FAS1 (MPT domain) | Reduces malonyl-CoA loading, leading to premature release of octanoyl-CoA. | nih.gov |

| Gene Deletion | FAA2 | Prevents degradation of short- and medium-chain fatty acids by blocking their re-activation to acyl-CoAs. | d-nb.infoacs.org |

Cytochrome P450 and P450 Reductase Systems in ω-Hydroxylation Pathways

The conversion of octanoic acid to 8-hydroxyoctanoic acid is a critical step in the biosynthetic pathway towards ether fatty acids. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs), a superfamily of heme-thiolate enzymes. mdpi.com These enzymes require electrons, which are typically transferred from NADPH by a cytochrome P450 reductase (CPR), to activate molecular oxygen for the hydroxylation reaction. researchgate.net

Various heterologous CYP enzymes have been evaluated for their ability to perform ω-hydroxylation on octanoic acid. nih.gov The CYP153A family of bacterial CYPs is particularly known for its ability to hydroxylate the terminal carbon of medium-chain n-alkanes and fatty acids. mdpi.comacs.org For instance, CYP153A from Marinobacter aquaeolei (CYP153AM.aq) has been engineered to improve its activity towards octanoic acid. acs.org Through focused mutagenesis and site-directed saturation mutagenesis, a variant was created that exhibited a 151-fold improvement in catalytic efficiency for the ω-hydroxylation of octanoic acid. acs.org

The efficiency of the ω-hydroxylation step is not solely dependent on the P450 enzyme but also on the availability of its reductase partner and cofactors like heme. researchgate.netnih.gov Studies have shown that the choice of carbon source can significantly impact the hydroxylation activity, with ethanol (B145695) being a preferred source in some engineered yeast systems. nih.gov Furthermore, supplementing the culture with hemin (B1673052) has been identified as a strategy to overcome limitations in heme availability, thereby boosting the production of 8-hydroxyoctanoic acid. nih.gov The combination of an engineered P450 system with an octanoic acid-producing yeast strain has enabled the de novo biosynthesis of 8-hydroxyoctanoic acid from simple carbon sources like glucose and ethanol. nih.gov

| Component/Factor | Role | Example/Finding | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) Enzyme | Catalyzes the ω-hydroxylation of octanoic acid. | Engineered CYP153AM.aq variant showed a 151-fold increase in catalytic efficiency. | acs.org |

| Cytochrome P450 Reductase (CPR) | Transfers electrons from NADPH to the CYP enzyme. | Co-expression with CYP is essential for activity. | researchgate.net |

| Heme | A necessary cofactor for P450 activity. | Availability can be a limiting factor; supplementation with hemin can increase product titers. | nih.gov |

| Carbon Source | Influences overall metabolic flux and enzyme activity. | Ethanol was found to be a preferred carbon source for hydroxylation in some yeast strains. | nih.gov |

Targeted Chemical Synthesis Approaches for Specific Ether Fatty Acid Architectures

While biocatalytic routes offer the potential for sustainable production from renewable feedstocks, targeted chemical synthesis provides a direct and often highly efficient means to produce specific ether fatty acid architectures like this compound.

Strategies for Alkoxy-Substituted Octanoic Acid Synthesis

The Williamson ether synthesis is a classic and versatile method for forming ethers and is well-suited for the synthesis of this compound. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com To synthesize this compound, this would typically involve the reaction of an octoxide ion with an 8-halo-octanoic acid derivative.

The general steps for this synthesis would be:

Formation of the Alkoxide: An alcohol, in this case, 1-octanol, is deprotonated by a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium octoxide. libretexts.org

Nucleophilic Attack: The octoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an 8-substituted octanoic acid ester, where the substituent is a good leaving group (e.g., bromide, iodide, or tosylate). wikipedia.orgbyjus.com The use of an ester of 8-bromooctanoic acid would protect the carboxylic acid functionality during the reaction.

Hydrolysis: Following the ether formation, the ester group is hydrolyzed under basic or acidic conditions to yield the final product, this compound.

The success of the Williamson ether synthesis is dependent on the nature of the alkyl halide. Primary alkyl halides are preferred as they are most susceptible to SN2 attack. masterorganicchemistry.com Since the synthesis of this compound would involve a primary halo-octanoate, this method is expected to be efficient. The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide, to enhance the reaction rate. wikipedia.org

An alternative precursor for the synthesis of this compound is 8-hydroxyoctanoic acid. google.com This intermediate can be prepared through various chemical routes. For instance, one patented method involves the malonic ester synthesis starting from 6-bromo-1-hexanol, followed by several steps including acetylation, malonic ester addition, decarboxylation, and finally saponification of the resulting polyester (B1180765) to yield the alkali salt of 8-hydroxyoctanoic acid. google.com This 8-hydroxyoctanoic acid can then be used in a Williamson ether synthesis by first converting the hydroxyl group to a good leaving group or by reacting its alkoxide form with an octyl halide.

Advanced Analytical Approaches for Structural Elucidation and Quantification

Chromatographic-Mass Spectrometric (GC-MS/LC-MS) Profiling of Lipidomes

Chromatography coupled with mass spectrometry is the cornerstone of modern lipidomics, providing the sensitivity and specificity required to analyze complex biological mixtures. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are pivotal in the analysis of ether lipids, though they are applied differently.

For GC-MS analysis, the non-volatile 8-(octyloxy)octanoic acid must first be derivatized to increase its volatility. A common method is methylation of the carboxylic acid group to form the corresponding methyl ester, methyl 8-(octyloxy)octanoate. After derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification based on fragmentation patterns. The ether linkage in this compound is relatively stable under typical GC-MS conditions, but specific cleavage patterns can be diagnostic.

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is increasingly the method of choice for comprehensive lipid profiling without the need for derivatization. nih.govresearchgate.net This technique separates lipids in their native form based on their polarity using liquid chromatography, followed by mass spectrometric detection. researchgate.net The ability to use different ionization techniques, such as Electrospray Ionization (ESI), allows for the gentle ionization of molecules like this compound, preserving the parent ion for accurate mass determination. Tandem MS (MS/MS) further fragments the parent ion, yielding structural information that can confirm the presence of the octyloxy group and the octanoic acid chain. This method is particularly powerful for distinguishing ether lipids from their more common ester-linked counterparts within a complex lipid extract. nih.gov

Table 1: Comparison of GC-MS and LC-MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Derivatization | Required (e.g., methylation) to increase volatility. | Generally not required. |

| Separation Principle | Based on volatility and boiling point. | Based on polarity and partitioning between mobile and stationary phases. |

| Ionization | Typically harsher (e.g., Electron Ionization), leading to extensive fragmentation. | Softer ionization (e.g., ESI), preserving the molecular ion. |

| Key Advantage | High chromatographic resolution for volatile compounds. | High sensitivity for a wide range of non-volatile lipids; structural data from MS/MS. researchgate.net |

| Application | Quantification of known, derivatized ether lipids. | Comprehensive lipidome profiling and structural confirmation. nih.gov |

Application of High-Throughput Screening (HTS) in Bioproduction Strain Development

The microbial production of specialty chemicals like this compound is a growing field of interest, aiming to replace petrochemical-based syntheses. nih.gov Developing efficient microbial strains often requires extensive genetic engineering, and High-Throughput Screening (HTS) is a critical tool for rapidly identifying the most productive variants from large libraries of engineered cells.

While direct bioproduction of this compound has not been extensively reported, the synthesis pathways for its precursors, such as octanoic acid and 8-hydroxyoctanoic acid, have been established in microorganisms like Saccharomyces cerevisiae and Escherichia coli. nih.govnih.gov For instance, research has demonstrated the de novo biosynthesis of 8-hydroxyoctanoic acid in S. cerevisiae by engineering its fatty acid synthase (FAS) and expressing a cytochrome P450 enzyme system. nih.gov

HTS methods would be invaluable in optimizing such a pathway. This typically involves:

Creating a diverse library of microbial strains with genetic modifications aimed at increasing the flux towards the desired product. This could include varying the expression levels of the fatty acid synthase, the P450 monooxygenase, and related enzymes.

Developing a screenable reporter system. A fluorescent biosensor that responds to the concentration of the target molecule or a related precursor is often used. This allows for the rapid sorting of millions of cells using techniques like Fluorescence-Activated Cell Sorting (FACS).

Cultivating and screening the library under various conditions to identify strains with the highest production titers.

By applying HTS to the engineered pathways for octanoic acid and its hydroxylated derivatives, researchers can more efficiently develop robust microbial strains capable of producing the necessary building blocks for the subsequent enzymatic or chemical synthesis of this compound. nih.govnih.gov

Spectroscopic Characterization (e.g., NMR, IR) for Ether Linkage Confirmation

Spectroscopic methods are indispensable for the unambiguous structural confirmation of synthesized or isolated compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present in a molecule, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals. The protons on the carbons adjacent to the ether oxygen (–CH₂–O–CH₂–) would appear as triplets at approximately 3.4-3.6 ppm. The α-protons to the carbonyl group of the carboxylic acid (–CH₂–COOH) would resonate further downfield, typically around 2.3 ppm. The terminal methyl groups (CH₃–) of the octyl chain would appear as a triplet around 0.9 ppm, while the numerous methylene (B1212753) groups (–CH₂–) in the alkyl chains would form a complex multiplet in the 1.2-1.6 ppm region.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon of the carboxylic acid (–COOH) would be the most downfield signal, around 179-180 ppm. The carbons bonded to the ether oxygen (–CH₂–O–CH₂–) would appear in the range of 68-72 ppm. The remaining aliphatic carbons would have signals between 14 ppm (terminal methyl) and 34 ppm (α-carbon to the carboxyl group).

Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. For this compound, the most prominent absorption bands would be:

A very broad and strong absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid dimer.

A sharp, strong absorption band around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

A distinct, strong C-O-C stretching band for the ether linkage, typically found in the 1070-1150 cm⁻¹ region.

Multiple C-H stretching bands for the alkyl chains just below 3000 cm⁻¹.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | –CH₂–O–CH₂– (Ether linkage) | ~3.4-3.6 ppm |

| –CH₂–COOH (α to carboxyl) | ~2.3 ppm | |

| Alkyl –CH₂– chain | ~1.2-1.6 ppm | |

| Terminal –CH₃ | ~0.9 ppm | |

| ¹³C NMR | –COOH (Carboxyl carbon) | ~179-180 ppm |

| –CH₂–O–CH₂– (Ether carbons) | ~68-72 ppm | |

| Aliphatic –CH₂– carbons | ~24-34 ppm | |

| Terminal –CH₃ carbon | ~14 ppm | |

| IR | O-H stretch (Carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

| C=O stretch (Carboxylic acid) | ~1710 cm⁻¹ (strong) | |

| C-O-C stretch (Ether) | ~1070-1150 cm⁻¹ (strong) |

Advanced Techniques for Positional Isomer Differentiation

A significant analytical challenge in lipidomics is the differentiation of positional isomers, which have the same mass but different arrangements of their functional groups. nih.gov For this compound, a positional isomer could be, for example, 7-(nonyloxy)heptanoic acid or 2-(tetradecyloxy)ethanoic acid. Standard MS analysis cannot distinguish these isomers as they have identical molecular weights.

Advanced mass spectrometric techniques are required to resolve this ambiguity. Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. In an MS/MS experiment, the molecular ion of the compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are specific to the structure of the original molecule.

For this compound, fragmentation would likely occur on either side of the ether oxygen. The masses of the resulting charged fragments would reveal the lengths of the alkyl chains attached to the ether linkage. For example, cleavage could yield fragments corresponding to the octyloxy group and the octanoic acid chain, allowing for their definitive identification. By contrast, a positional isomer like 7-(nonyloxy)heptanoic acid would produce fragments corresponding to nonyloxy and heptanoic acid moieties, which have different masses.

Other specialized techniques that can aid in isomer differentiation include:

Radical-directed dissociation (RDD): Methods like Ultraviolet Photodissociation (UVPD) can induce specific fragmentation pathways that are highly dependent on the isomer's structure.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. Positional isomers often have slightly different three-dimensional structures, leading to different drift times, which allows for their separation.

The combination of high-resolution chromatography and these advanced MS techniques provides the analytical power needed to confidently identify and differentiate complex lipid isomers like this compound from a biological or synthetic mixture. nih.govresearchgate.net

Metabolic Pathways and Biochemical Transformations in Biological Systems

Peroxisomal and Endoplasmic Reticulum Biosynthesis of Ether Lipids

The journey of ether lipid synthesis begins in the peroxisome and is completed in the endoplasmic reticulum (ER). researchgate.netnih.gov This compartmentalization is crucial for the proper formation of the characteristic ether bond. The initial, foundational steps that build the ether-linked glycerol (B35011) backbone occur exclusively within the peroxisomes. frontiersin.org

The biosynthesis is initiated by the enzyme Glyceronephosphate O-acyltransferase (GNPAT), also known as Dihydroxyacetonephosphate acyltransferase (DHAPAT). nih.govnih.govwikipedia.org GNPAT is a peroxisomal matrix protein that catalyzes the acylation of dihydroxyacetone phosphate (B84403) (DHAP) at the sn-1 position, using a long-chain acyl-CoA to form 1-acyl-DHAP. nih.govresearchgate.netresearchgate.net This is the first committed step in the pathway.

Following this, the key ether bond is formed by Alkylglycerone Phosphate Synthase (AGPS), an enzyme localized to the inner side of the peroxisomal membrane. nih.govnih.govwikipedia.org AGPS replaces the acyl group at the sn-1 position of 1-acyl-DHAP with a long-chain fatty alcohol, resulting in the formation of 1-alkyl-DHAP, the first ether-linked precursor. nih.govresearchgate.netresearchgate.net The fatty alcohol itself is generated from a corresponding fatty acyl-CoA by a fatty acyl-CoA reductase (FAR1 or FAR2). nih.gov Subsequent steps, including reduction by an acyl/alkyl-DHAP reductase and further modifications, occur before the molecule is transported to the endoplasmic reticulum for the final steps of complex ether lipid synthesis. nih.govfrontiersin.org

Table 1: Key Peroxisomal Enzymes in Ether Lipid Biosynthesis

| Enzyme | Gene | Location | Function |

|---|---|---|---|

| Glyceronephosphate O-acyltransferase | GNPAT | Peroxisomal Matrix | Catalyzes the acylation of DHAP to form 1-acyl-DHAP. nih.govnih.govmedlineplus.gov |

The synthesis of ether lipids is deeply integrated with central metabolic pathways. The two primary precursors are supplied by glycolysis and fatty acid metabolism. researchgate.net

Dihydroxyacetone phosphate (DHAP): This crucial three-carbon backbone is a direct intermediate of the glycolytic pathway, linking carbohydrate metabolism to ether lipid synthesis. nih.govresearchgate.net

Fatty Acyl-CoA and Fatty Alcohols: The long-chain acyl-CoAs used by GNPAT and the fatty alcohols used by AGPS are derived from fatty acid metabolism. nih.gov These fatty acids can come from dietary sources or be newly synthesized via de novo lipogenesis. nih.govbritannica.com The fatty acid synthase (FAS) has been shown to interact with peroxisomal transporters, suggesting a direct channeling of fatty acids toward ether lipid production. nih.gov

Catabolism of Ether Fatty Acids: Degradation Pathways and Enzyme Systems

The breakdown of fatty acids, including the octanoic acid portion of 8-(octyloxy)octanoic acid, primarily occurs in the mitochondria through a process called β-oxidation. libretexts.orglibretexts.org This catabolic pathway systematically shortens the fatty acid chain, producing energy.

The process begins in the cytoplasm, where the fatty acid is activated by an acyl-CoA synthetase, which attaches it to coenzyme A (CoA) to form a fatty acyl-CoA. libretexts.orgtmv.ac.in This activation requires the energy equivalent of two ATP molecules. For fatty acids with 14 or more carbons, a specialized carnitine shuttle is required to transport them across the mitochondrial membrane. However, medium-chain fatty acids like octanoic acid (with 8 carbons) can often enter the mitochondria more directly. tmv.ac.in

Inside the mitochondrial matrix, β-oxidation proceeds in a four-step cycle that is repeated until the entire chain is broken down into two-carbon acetyl-CoA units. libretexts.org

The four key reactions are:

Oxidation by an acyl-CoA dehydrogenase: FAD is reduced to FADH₂.

Hydration by an enoyl-CoA hydratase.

Oxidation by a hydroxyacyl-CoA dehydrogenase: NAD+ is reduced to NADH.

Thiolysis by a thiolase: A molecule of acetyl-CoA is cleaved off.

Each cycle generates one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA. frontiersin.org These molecules then enter the electron transport chain and the citric acid cycle, respectively, to generate large amounts of ATP. tmv.ac.in The breakdown of an 8-carbon fatty acid like octanoic acid yields 4 acetyl-CoA, 3 NADH, and 3 FADH₂ from the β-oxidation spiral itself. libretexts.org

Comparative Metabolic Flux Analysis of Ether Versus Ester Lipids

While direct metabolic flux analysis for this compound is not available, comparisons between general ether- and ester-linked lipids reveal significant differences in their physical properties and metabolic handling, which influences membrane dynamics and permeability.

Ether-linked lipids are chemically more stable than their ester-linked counterparts. nih.gov This stability affects the properties of the membranes they inhabit. Studies comparing bilayers made of ether-linked dihexadecylphosphatidylcholine (DHPC) with ester-linked dipalmitoylphosphatidylcholine (DPPC) show that ether lipids create more fluid membranes. nih.govnih.gov This increased fluidity and decreased nanomechanical resistance is a key physical difference stemming from the ether bond. nih.gov

This structural difference can influence metabolic processes that are membrane-dependent. For instance, the permeability of bilayers to water and other small molecules is affected. The rate of water and ethylene glycol entry is approximately two times higher for linear-chain ether phospholipid bilayers compared to their ester-linked equivalents, suggesting a less tightly packed and more dynamic membrane environment. nih.gov In conditions like obesity, a preferential metabolic flux through the ether lipid synthesis pathway has been observed, possibly to facilitate the membrane remodeling required for enlarged fat cells. frontiersin.org

Influence on Mitochondrial Metabolism and Bioenergetics

The octanoic acid (C8) component of this compound has been shown to significantly influence mitochondrial function. As a medium-chain fatty acid, it is readily metabolized in the mitochondria for energy. frontiersin.org

Studies in mice have demonstrated that a diet enriched with octanoic acid can improve endurance capacity by reprogramming mitochondrial biogenesis in skeletal muscle. nih.govnih.govresearchgate.net This effect is mediated at the molecular level through the activation of key metabolic regulators. The C8-enriched diet led to a significant activation of AMP-activated protein kinase (AMPK), a central energy sensor in the cell. nih.govmdpi.com

AMPK activation, in turn, leads to an increase in the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and mitochondrial transcription factor A (TFAM). nih.govmdpi.com These proteins are master regulators of mitochondrial biogenesis. The downstream effect is an increase in the number of mitochondria and a higher proportion of oxidative muscle fibers, enhancing the muscle's capacity for fat oxidation and energy production. nih.govnih.gov However, some studies have also noted that high concentrations of C8 can potentially impair the mitochondrial membrane potential under certain conditions. mdpi.com

Table 2: Effect of Octanoic Acid (C8) Enrichment on Gene and Protein Expression in Mouse Skeletal Muscle

| Molecule | Change in Gene Expression | Change in Protein Level | Role |

|---|---|---|---|

| AMPK | - | +166% (activation) | Cellular energy sensor. nih.gov |

| PGC-1α | +55% | +35% | Master regulator of mitochondrial biogenesis. nih.gov |

| TFAM | +60% | Not specified | Key factor in mitochondrial DNA replication and transcription. nih.gov |

Modulation of Enzyme Activities and Transcription Factors by Fatty Acid Derivatives

Derivatives of ether lipid metabolism can act as signaling molecules, modulating the activity of various enzymes and transcription factors. The AGPS enzyme, central to ether lipid synthesis, plays a role in mediating signaling lipid metabolism in cancer cells. nih.gov Silencing AGPS has been shown to reduce the intracellular concentration of signaling lipids like lysophosphatidic acid-ether (LPAe) and prostaglandin E2 (PGE2), thereby affecting downstream signaling pathways such as the PI3K/AKT pathway. nih.gov

Mechanistic Investigations in Cellular and Subcellular Models

Cellular Localization and Distribution within Biological Membranes

Ether lipids, as a class, are integral components of cellular membranes in mammals and bacteria. nih.gov While specific localization data for 8-(Octyloxy)octanoic acid is not detailed in the available literature, the general principles of ether lipid biology suggest its primary residence would be within the lipid bilayers of cellular and organellar membranes. nih.govnih.gov Ether lipids are synthesized in peroxisomes and are distributed throughout the cell, contributing to the architecture of the endomembrane system. researchgate.netbiorxiv.org

The structure of this compound, with its two eight-carbon chains, suggests it would intercalate within the phospholipid monolayer of membranes. nih.gov Its distribution would likely be influenced by the specific lipid composition and curvature of different membranes. Studies on similar molecules show that the transport of ether lipids within the cell occurs through both vesicular and non-vesicular pathways, with lipid transfer proteins playing a key role in their differential distribution among organelles. biorxiv.org

Role in Membrane Fluidity and Dynamics

The physical properties of ether lipids can influence the fluidity and dynamics of cellular membranes. The ether linkage at the sn-1 position, compared to the more common ester linkage, can lead to different packing properties of the lipids within the membrane. This can affect membrane fluidity, which is crucial for the function of membrane-bound proteins and for processes like vesicle trafficking. researchgate.netkhanacademy.org

Participation in Intracellular Signaling Cascades

Ether lipids are increasingly recognized as important signaling molecules, acting as precursors for potent lipid mediators or directly engaging in signal transduction. wikipedia.orgnih.gov For instance, Platelet-Activating Factor (PAF), a well-studied ether lipid, is a powerful signaling molecule involved in inflammatory and immune responses. researchgate.netwikipedia.org The catabolism of ether glycerophospholipids by specific phospholipases can generate second messengers that are involved in signal transduction pathways. wikipedia.orgnih.gov

Octanoic acid itself plays a role in regulating the hormone ghrelin, which is involved in signaling hunger to the brain. wikipedia.orgresearchgate.net It provides the necessary acyl group for ghrelin to become active and stimulate its receptors in the hypothalamus. wikipedia.org Given its structure, this compound could potentially interfere with or modulate signaling pathways that are sensitive to lipid structure, such as those involving protein kinase C and phospholipase C. nih.gov

Immunomodulatory Properties at the Cellular Level

Lipids can significantly modulate the function of the immune system. Certain ether lipids, including plasmalogens and alkyl ether lipids, play crucial roles in modulating inflammatory and immune responses. researchgate.net They can serve as reservoirs for precursors of immunomodulators like prostaglandins (B1171923) and leukotrienes. caymanchem.com

Medium-chain fatty acids, such as octanoic acid, possess antimicrobial properties against a range of pathogens, including bacteria and fungi. google.commdpi.com This antimicrobial action is a form of innate immune defense. Furthermore, studies on enteral nutrition have shown that supplementation with octanoic acid can prevent intestinal injury induced by lipopolysaccharides, in part by reducing levels of inflammatory factors. nih.gov This suggests an anti-inflammatory and barrier-protective role at the cellular level.

Table 1: Observed Immunomodulatory and Antimicrobial Effects of Related Compounds

| Compound/Class | Model System | Observed Effect | Reference |

| Ether Lipids | General | Modulate inflammatory and immune responses | researchgate.net |

| Octanoic Acid | In vitro | Antimicrobial activity against oral microorganisms | caymanchem.com |

| Octanoic Acid | Rat Model | Decreased serum levels of inflammatory factors | nih.gov |

| Octanoic Acid | Foodborne Pathogens | Inhibitory action against Salmonella, E. coli, Listeria | mdpi.com |

Impact on Lipid Droplet Formation and Adipocyte Biology in in vitro and Animal Models

Lipid droplets are cellular organelles responsible for storing neutral lipids. nih.gov Adipocytes, or fat cells, are specialized in this function. nih.gov Research on the medium-chain fatty acid component of this compound provides significant insight into its potential effects on adipocyte biology.

Studies using 3T3-L1 adipocytes, a common in vitro model, show that octanoic acid is stored less efficiently in lipid droplets compared to long-chain fatty acids like oleate (B1233923). nih.gov A related compound, 8-methyl nonanoic acid (8-MNA), was found to decrease lipid accumulation in adipocytes during nutrient starvation, an effect associated with the activation of AMP-activated protein kinase (AMPK), which suppresses lipid synthesis. nih.govnih.gov Furthermore, treatment with 8-MNA reduced the subsequent lipolytic (fat breakdown) response to stimulation. nih.govnih.gov This indicates that medium-chain fatty acids can modulate both the storage and mobilization of fats in adipocytes.

Table 2: Effects of Octanoic Acid and Related MCFAs on Adipocyte Biology

| Compound | Model System | Key Finding | Reference |

| Octanoic Acid | 3T3-L1 Adipocytes | Lower incorporation into triacylglycerols compared to oleate | nih.gov |

| 8-methyl nonanoic acid | 3T3-L1 Adipocytes | Decreased lipid amounts during nutrient starvation | nih.govnih.gov |

| 8-methyl nonanoic acid | 3T3-L1 Adipocytes | Reduced lipolytic response to isoproterenol | nih.govnih.gov |

| 8-methyl nonanoic acid | 3T3-L1 Adipocytes | Increased insulin-stimulated glucose uptake | nih.gov |

Regulation of Thermogenesis and White Adipose Tissue Beiging in Animal Models

Thermogenesis is the process of heat production in organisms. In mammals, this can occur in brown adipose tissue (BAT) and beige adipose tissue through a process called non-shivering thermogenesis. nih.govresearchgate.net "Beiging" or "browning" is the process by which white adipose tissue (WAT), primarily an energy storage site, develops brown-like characteristics, increasing its capacity for energy expenditure. mdpi.comectorbio.com

Enhancing the beiging of WAT is considered a potential therapeutic strategy for obesity. nih.gov Medium-chain fatty acids have been investigated for their role in this process. For instance, nonanoic acid (a nine-carbon fatty acid) was shown to promote beige adipogenesis in mesenchymal stem cells, upregulating the expression of thermogenic genes and increasing mitochondrial activity. ectorbio.com Given that octanoic acid is a closely related MCFA, it is plausible that this compound could influence these pathways, potentially promoting energy expenditure by affecting adipocyte differentiation and function. The activation of thermogenesis in beige and brown fat relies on the availability of fatty acids as fuel, which are mobilized from lipid droplets. researchgate.net

Effects on Specific Cell Types and Their Metabolic Phenotypes (e.g., Skeletal Muscle, Glioblastoma Cells)

Investigations using animal models have demonstrated that a diet enriched with octanoic acid (C8) can induce significant changes in the metabolic phenotype of skeletal muscle, shifting it toward a more oxidative profile. nih.govnih.gov In mice fed a C8-rich diet, researchers observed an increase in the number of oxidative fibers, which are rich in mitochondria. nih.govnih.govresearchgate.net This alteration is linked to enhanced endurance and spontaneous activity. nih.govnih.gov

At the molecular level, these phenotypic changes are driven by the activation of key metabolic signaling pathways. The presence of octanoic acid leads to the activation of AMP-activated protein kinase (AMPK) in skeletal muscle. nih.govnih.gov AMPK is a central regulator of cellular energy homeostasis. Its activation initiates a cascade that promotes mitochondrial biogenesis. nih.govnih.gov This is evidenced by the subsequent and significant increase in the expression and protein levels of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) and citrate (B86180) synthase (CS). nih.govresearchgate.net PGC1α is a master regulator of mitochondrial biogenesis, while citrate synthase is a key enzyme in the citric acid cycle and a marker of mitochondrial content. nih.govresearchgate.net Collectively, the activation of the AMPK-PGC1α pathway by octanoic acid enhances the oxidative capacity of skeletal muscle. nih.govresearchgate.net

Table 1: Molecular Effects of Octanoic Acid (C8) on Skeletal Muscle

| Molecular Target | Change Observed in C8-Treated Muscle | Associated Function/Pathway |

|---|---|---|

| Oxidative Fibers | Increased Number | Enhanced oxidative metabolism |

| AMPK | Increased Activation | Cellular energy sensing, mitochondrial biogenesis |

| PGC1α | Increased Gene & Protein Levels | Master regulator of mitochondrial biogenesis |

| Citrate Synthase (CS) | Increased Gene & Protein Levels | Citric acid cycle, marker of mitochondrial density |

In the context of glioblastoma, a highly aggressive brain tumor, fatty acid metabolism plays a crucial role in supporting cell growth and survival. biorxiv.orgresearchgate.net Studies on the U87MG glioblastoma cell line show that octanoic acid (C8) distinctly influences cellular metabolism, primarily impacting mitochondrial pathways. nih.govnih.gov

When U87MG cells are treated with octanoic acid, there is a notable increase in the production of ketone bodies, specifically β-hydroxybutyrate and acetoacetate. nih.govnih.gov This indicates that C8 is readily metabolized within the mitochondria through β-oxidation. Unlike other medium-chain fatty acids, such as decanoic acid (C10), C8 does not appear to stimulate the synthesis of new fatty acids in these cancer cells. nih.govnih.gov Instead, its metabolic fate is geared towards catabolic processes that can fuel the cell. Metabolic pathway analyses have identified that C8 influences the citric acid cycle, glutamine/glutamate metabolism, and ketone body metabolism in glioblastoma cells. nih.gov Glioblastoma cells are known to utilize fatty acid oxidation (FAO) to support their metabolic needs, and inhibiting this process has been shown to reduce tumor cell growth. biorxiv.org

Table 2: Metabolic Effects of Octanoic Acid (C8) on U87MG Glioblastoma Cells

| Metabolite/Pathway | Change Observed in C8-Treated Cells | Associated Metabolic Pathway |

|---|---|---|

| β-hydroxybutyrate | Increased Production | Ketone Body Metabolism |

| Acetoacetate | Increased Production | Ketone Body Metabolism |

| Fatty Acid Synthesis | No Significant Change | Anabolic Lipid Pathways |

| Mitochondrial Metabolism | Primarily Affected | Citric Acid Cycle, β-oxidation |

Pharmacokinetic Profiling in Non Clinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Rodent and Non-Rodent Species

The ADME profile of 8-(Octyloxy)octanoic acid is anticipated to be influenced by its lipophilic nature, conferred by the octyl ether and the octanoic acid backbone.

Absorption: Based on studies of similar medium-chain fatty acids, the intestinal absorption of this compound is a critical determinant of its bioavailability. For instance, research on octanoic acid in rats has indicated potentially poor intestinal absorption. nih.gov The presence of the octyloxy group in this compound may further influence its absorption characteristics, potentially altering its transport across the intestinal epithelium.

Distribution: Following absorption, this compound is expected to distribute into various tissues. Its lipophilicity suggests a potential for distribution into fatty tissues. The extent of plasma protein binding is another key factor that will govern its distribution and availability to target organs.

Metabolism: The biotransformation of this compound is likely to involve pathways common to fatty acid metabolism. A key metabolic process for a related compound, 8-(N-2-hydroxy-5-chlorobenzoyl)-amino-caprylic acid, involves the stepwise degradation of the octanoic acid side chain. nih.gov It is plausible that this compound undergoes similar metabolic breakdown. The liver is expected to be the primary site of metabolism, involving enzymes of the cytochrome P450 system and fatty acid oxidation pathways.

Excretion: The elimination of this compound and its metabolites is anticipated to occur primarily through the kidneys via urine and to a lesser extent, through the feces. The rate and route of excretion will be dependent on the metabolic clearance and the physicochemical properties of the metabolites.

A comparative overview of expected ADME characteristics in rodent and non-rodent species is presented below.

| ADME Parameter | Rodent Models (e.g., Rat, Mouse) | Non-Rodent Models (e.g., Dog, Monkey) |

| Absorption | May exhibit poor to moderate oral absorption, similar to octanoic acid. nih.gov | Oral absorption characteristics may differ due to variations in gastrointestinal physiology. |

| Distribution | Expected to distribute to tissues, with potential for adipose tissue accumulation. | Tissue distribution patterns may vary based on differences in body composition and plasma protein binding. |

| Metabolism | Likely metabolized in the liver via fatty acid oxidation pathways. | Metabolic pathways are generally conserved, but species-specific differences in enzyme kinetics can exist. |

| Excretion | Primarily renal excretion of metabolites. | Renal and biliary excretion routes will be important, with potential for species-specific differences in clearance rates. |

Interspecies Extrapolation Considerations in Non-Clinical Pharmacokinetics

Extrapolating pharmacokinetic data from animal models to humans is a critical step in drug development, and it is guided by principles of allometric scaling and physiological pharmacokinetic modeling. nih.govnih.gov For this compound, several factors must be considered when extrapolating from non-clinical species.

Key considerations include:

Body Size and Physiological Time: Allometric scaling, which relates physiological parameters to body weight, is a common method for interspecies extrapolation. nih.gov

Metabolic Differences: The rates and pathways of metabolism can vary significantly between species, impacting the clearance and half-life of a compound. nih.gov

Plasma Protein Binding: Differences in the extent of plasma protein binding between species can affect the unbound, pharmacologically active concentration of the drug.

Physiologically based pharmacokinetic (PBPK) models offer a more sophisticated approach by integrating physiological, biochemical, and physicochemical data to simulate the pharmacokinetic profile of a compound across different species. nih.gov

Methodological Designs for Pharmacokinetic Studies in Juvenile Animal Models

Pharmacokinetic studies in juvenile animals are essential when a compound is intended for use in pediatric populations. These studies require specific methodological considerations due to the developmental changes in physiological processes that affect drug disposition.

Key design elements for juvenile animal studies include:

Age-Appropriate Models: The selection of animal age should correspond to the relevant stages of human development.

Specialized Dosing and Sampling Techniques: Techniques must be adapted for smaller body sizes and blood volumes.

Developmental ADME: The study design should account for the maturation of drug-metabolizing enzymes and renal function.

Bioavailability and Systemic Exposure Assessment in Animal Models

The bioavailability of this compound, defined as the fraction of an administered dose that reaches the systemic circulation unchanged, is a critical pharmacokinetic parameter. nih.gov It is determined by assessing the area under the plasma concentration-time curve (AUC) following oral and intravenous administration.

Systemic exposure is evaluated by measuring key pharmacokinetic parameters:

Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.

Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total drug exposure over time.

An illustrative table of pharmacokinetic parameters that would be determined in such a study is provided below, using hypothetical data for demonstration purposes.

| Species | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | Oral | 500 | 2 | 2500 | 30 |

| Rat | Intravenous | 2000 | 0.25 | 8333 | 100 |

| Dog | Oral | 800 | 1.5 | 4800 | 45 |

| Dog | Intravenous | 2500 | 0.3 | 10667 | 100 |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to analyze the electronic structure of 8-(octyloxy)octanoic acid. rsc.orgyoutube.com These calculations provide fundamental information about the molecule's stability, reactivity, and spectroscopic properties. By solving approximations of the Schrödinger equation, it is possible to determine the distribution of electrons within the molecule and the energies of its molecular orbitals. wikipedia.org

The key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.comlibretexts.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability and lower reactivity. libretexts.org

For this compound, the HOMO is typically localized around the oxygen atoms of the ether and carboxyl groups, which are regions of higher electron density. Conversely, the LUMO is generally distributed over the carboxylic acid group, indicating its potential role as an electron acceptor in chemical reactions.

| Property | Calculated Value (Hartrees) | Description |

|---|---|---|

| Total Energy | -958.7 | The total electronic energy of the molecule in its ground state. |

| HOMO Energy | -0.25 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | 0.05 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 0.30 | Energy difference between HOMO and LUMO, related to chemical stability. |

Note: The values presented in this table are representative and derived from typical quantum chemical calculations for similar long-chain ether-carboxylic acids. They are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Membrane Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations provide detailed insights into its conformational flexibility and its interactions with biological membranes, such as lipid bilayers. nih.govresearchgate.netnih.govescholarship.orgresearchgate.netbrieflands.com These simulations model the molecule's behavior in a solvated environment, mimicking physiological conditions. conicet.gov.aracs.orgresearchgate.netresearchgate.netfrontiersin.org

When interacting with a lipid bilayer, MD simulations show that this compound inserts its hydrophobic octyloxy tail into the hydrophobic core of the membrane, while the polar carboxylic acid headgroup remains at the water-lipid interface. brieflands.comnih.gov This amphiphilic nature is a key determinant of its membrane interactions. The presence of the ether linkage can influence the packing of adjacent lipid molecules and affect membrane fluidity. nih.govcmu.edu

| Parameter | Simulated Value | Significance |

|---|---|---|

| Area per Lipid (APL) | 63.5 Ų | Indicates the effect of the compound on membrane packing; a higher value suggests increased fluidity. |

| Order Parameter (SCD) of Alkyl Chain | 0.35 | Measures the orientational order of the C-H bonds in the alkyl chain relative to the membrane normal. |

| Hydrogen Bonds with Water | 3.2 | Quantifies the interaction of the carboxylic headgroup with the aqueous phase. |

| Penetration Depth | 12 Å | The average depth of the octyloxy chain's terminal carbon into the lipid bilayer. |

Note: The data in this table are representative values obtained from typical MD simulations of similar amphiphilic molecules in a dipalmitoylphosphatidylcholine (DPPC) bilayer and are for illustrative purposes.

In Silico Prediction of Reactivity and Mechanistic Pathways

In silico methods can be utilized to predict the chemical reactivity of this compound and to elucidate potential mechanistic pathways for its reactions. By combining quantum chemical calculations with reaction modeling techniques, it is possible to explore the thermodynamics and kinetics of various chemical transformations.

One area of interest is the susceptibility of the ether linkage to oxidative cleavage. Computational models can be used to simulate the reaction with reactive oxygen species, identifying the most likely sites of attack and the transition states involved. The carboxylic acid group can also participate in various reactions, such as esterification or acid-base reactions, and the mechanisms of these processes can be investigated computationally.

For example, the reaction pathway for the oxidation of the carbon atom adjacent to the ether oxygen can be mapped out. The calculations would involve determining the structures and energies of reactants, intermediates, transition states, and products. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state, providing an estimate of the reaction rate.

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Hydrogen Abstraction | Transition State 1 | 15.2 |

| Radical Recombination | Transition State 2 | 3.5 |

| Product Formation | - | - |

Note: These values are hypothetical and serve to illustrate the type of data that can be generated from in silico predictions of reaction mechanisms.

Development of Quantitative Structure-Activity Relationships (QSAR) for Biological Effects

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. youtube.comscienceforecastoa.comijpsr.com For this compound and related compounds, QSAR models can be developed to predict their biological effects based on calculated molecular descriptors. nih.govdovepress.com

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. dovepress.com

For a series of alkoxyalkanoic acids, a QSAR model might reveal that lipophilicity (logP) and the length of the alkyl chains are key determinants of a particular biological effect. A hypothetical QSAR equation could take the form:

log(1/C) = c1 * logP + c2 * MW + c3 * pKa + constant

where C is the concentration required for a specific biological effect, logP is the partition coefficient, MW is the molecular weight, and pKa is the acid dissociation constant. The coefficients (c1, c2, c3) are determined by the regression analysis. nih.gov Such models are valuable for predicting the activity of new, untested compounds and for guiding the design of molecules with desired biological properties. dovepress.com

| Descriptor | Symbol | Description |

|---|---|---|

| LogP | logP | Octanol-water partition coefficient, a measure of hydrophobicity. |

| Molecular Weight | MW | The mass of one mole of the substance. |

| Topological Polar Surface Area | TPSA | The surface area of polar atoms, related to membrane permeability. |

| Acid Dissociation Constant | pKa | A measure of the acidity of the carboxylic group. |

Biotechnological Applications and Engineering for Production

Development as a Platform Chemical for Industrial Monomers and Specialty Chemicals

The concept of a "platform chemical" is central to the development of a sustainable chemical industry, referring to a molecule that can be converted into a wide range of valuable products. While not yet established as a primary platform chemical, the bifunctional nature of 8-(octyloxy)octanoic acid—possessing both a carboxylic acid group and an ether linkage—makes it a compelling candidate for the synthesis of novel industrial monomers and specialty chemicals.

Theoretically, the carboxylic acid moiety can be used to create polyesters, polyamides, and other polymers, while the ether linkage provides unique properties such as thermal stability, and chemical resistance. Research into the microbial production of related dicarboxylic acids and omega-hydroxy fatty acids has laid the groundwork for considering how this compound could be integrated into similar production schemes. The development of microbial strains engineered to produce precursors like octanoic acid and 8-hydroxyoctanoic acid is a critical first step. nih.govnih.gov Subsequent enzymatic or whole-cell biotransformation could then be employed to form the ether linkage, yielding this compound for further chemical synthesis.

Table 1: Potential Monomer Applications of this compound Derivatives

| Monomer Type | Potential Polymer Class | Key Properties Conferred by this compound |

|---|---|---|

| Diols (from reduction of carboxylic acid) | Polyesters, Polyurethanes | Flexibility, improved solvency, thermal stability |

| Diamines (from amination of carboxylic acid) | Polyamides | Modified melting points, enhanced durability |

Sustainable Biorefinery Concepts for Ether Fatty Acid Production

The integration of this compound production into a sustainable biorefinery model is a key long-term goal. researchgate.netsrce.hr Biorefineries aim to utilize renewable biomass to produce a spectrum of value-added products, minimizing waste and environmental impact. In such a concept, lignocellulosic or oleaginous feedstocks could be processed to generate the necessary precursors for this compound synthesis.

Potential for Biofuel Precursor Synthesis

Medium-chain fatty acids are recognized as valuable precursors for the synthesis of "drop-in" biofuels, which are chemically similar to conventional petroleum-based fuels. researchgate.net The hydrocarbon chain of this compound could, in principle, be converted into alkanes or other fuel-like molecules through decarboxylation or other chemical modifications. The presence of the ether linkage would likely influence the combustion properties of the resulting biofuel, potentially offering advantages in terms of cetane number or cold-flow properties.

While direct research into this compound as a biofuel precursor is limited, the broader field of fatty acid-derived biofuels provides a strong conceptual basis. cabidigitallibrary.org The production of other medium-chain fatty acids, such as caproic and caprylic acid, through microbial fermentation is an active area of research for biofuel applications. researchgate.net Future work could explore the genetic engineering of microorganisms to produce this compound and the subsequent catalytic upgrading of this molecule into a viable biofuel component.

Applications in Research Tool Development

While direct applications of this compound in research tool development have not been extensively documented, the properties of its constituent parts suggest potential uses. For instance, octanoic acid (caprylic acid) is a well-established reagent in the purification of antibodies. It is used to precipitate non-immunoglobulin proteins from serum and other biological samples, providing a simple and effective method for antibody enrichment.

It is conceivable that derivatives of this compound could be developed for similar or novel applications in bioseparation and purification. The ether linkage could be functionalized to create affinity ligands for chromatography or to develop novel surfactants for cell lysis and protein extraction. The unique physicochemical properties imparted by the ether group could lead to the development of research tools with improved performance characteristics compared to existing reagents.

Emerging Research Frontiers and Future Perspectives

Integration of Multi-Omics Data for Systems-Level Understanding of Ether Fatty Acid Biology

A comprehensive understanding of the biological significance of ether fatty acids necessitates a move beyond single-level analyses. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics (specifically lipidomics)—is critical for building a holistic, systems-level view of ether fatty acid biology. This approach allows researchers to connect genetic predispositions and environmental influences to the intricate network of metabolic pathways governing ether lipid synthesis, trafficking, and degradation.

Recent studies have demonstrated the power of combining lipidomic profiling with genomics and transcriptomics to unravel the complexities of ether lipid metabolism. researchgate.netnih.govuwa.edu.au For instance, by integrating plasma lipidomics data from large human cohorts with genome-wide association studies (GWAS), researchers have identified genetic variants that likely influence ether lipid synthesis. nih.govuwa.edu.auplos.org Such integrated analyses have revealed associations between alterations in ether lipid metabolism and various conditions, highlighting the utility of this approach in understanding disease mechanisms. researchgate.netnih.gov The use of lipid ratios as surrogate markers for enzymatic activity, when combined with multi-omics data, can identify shifts in metabolic pathways that would not be apparent from lipidomics data alone. nih.govuwa.edu.au This systems genomics approach offers new perspectives on the regulation of ether lipid metabolism and its role in health and disease. nih.govuwa.edu.au

Future research will likely focus on refining these integrative models. By incorporating additional data layers, such as proteomics to quantify enzyme levels and fluxomics to measure metabolic rates, a more dynamic and quantitative picture of ether fatty acid metabolism can be achieved. This will be instrumental in deciphering how networks of genes, proteins, and metabolites involving ether fatty acids are perturbed in various physiological and pathological states.

| Omics Layer | Contribution to Ether Fatty Acid Research |

| Genomics | Identifies genetic variants (e.g., SNPs) associated with altered ether lipid levels and metabolic pathways. researchgate.netnih.govuwa.edu.au |

| Transcriptomics | Measures gene expression levels of enzymes involved in ether fatty acid synthesis and degradation, providing insights into regulatory mechanisms. researchgate.netplos.org |

| Proteomics | Quantifies the abundance and post-translational modifications of key enzymes and transport proteins in ether lipid metabolism. |

| Lipidomics | Provides comprehensive profiles of ether fatty acid species and other lipids, revealing changes in response to genetic or environmental factors. plos.orgnih.gov |

Advanced Biocatalytic Strategies for Novel Ether Fatty Acid Derivatives

The chemical synthesis of ether lipids can be complex, often requiring harsh conditions and yielding mixtures of isomers. Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, offers a powerful alternative for the synthesis of ether fatty acids and their derivatives. Enzymes typically operate under mild conditions with high regio- and stereoselectivity, making them ideal for creating structurally precise lipid molecules. nih.gov

A promising area of research involves the exploration of enzymes from organisms that naturally produce high levels of ether lipids, such as archaea. nih.govchemrxiv.org These organisms thrive in extreme environments, partly due to the increased stability of their ether lipid-based cell membranes. researchgate.net Researchers are investigating enzymes like geranylgeranylglyceryl phosphate (B84403) synthases (GGGPS) from archaea for their ability to construct ether bonds. nih.govresearchgate.net Studies on the GGGPS from Archaeoglobus fulgidus have shown it to be a promiscuous enzyme capable of creating various prenyl glycerol (B35011) ethers, providing a foundation for engineering these enzymes for novel synthetic applications. nih.gov The characterization of such enzymes expands the biocatalytic toolbox for creating new ether compounds. nih.govchemrxiv.org

Future work in this area will focus on enzyme engineering and the development of enzymatic cascades. Through techniques like directed evolution, the substrate specificity and catalytic efficiency of ether-bond forming enzymes can be tailored to produce a wide array of novel ether fatty acid derivatives. These derivatives could possess unique physical properties or biological activities, making them valuable as research tools, components of drug delivery systems, or potentially as therapeutic agents themselves. chemrxiv.orgresearchgate.net

Predictive Modeling and Artificial Intelligence in Ether Fatty Acid Research

The vast and complex datasets generated by modern lipidomics present a significant challenge for data analysis and interpretation. Predictive modeling and artificial intelligence (AI), particularly machine learning (ML), are emerging as indispensable tools for extracting meaningful information from this data. mdpi.com These computational approaches can identify subtle patterns and correlations that are difficult to detect with traditional statistical methods, thereby accelerating the pace of discovery in ether fatty acid research. mdpi.comaocs.org

Machine learning algorithms can be trained on lipidomic data to build models that predict disease states, treatment responses, or metabolic phenotypes. nih.govnih.gov For example, ML models have been successfully applied in clinical lipidology to improve the diagnosis of conditions like familial hypercholesterolemia and to predict the attainment of lipid-lowering therapy goals. nih.gov In the context of ether fatty acids, ML could be used to identify specific ether lipid signatures that serve as robust biomarkers for various diseases. nih.govjci.org The integration of lipidomics with AI offers the potential to uncover new insights into lipid biology and its relevance to health. mdpi.com

The future of AI in this field lies in the development of more sophisticated and interpretable models. Deep learning, a subset of ML, can analyze highly complex datasets to uncover previously unknown relationships between ether fatty acid profiles and biological outcomes. nih.gov Furthermore, AI can be used to generate hypotheses by simulating the effects of perturbations on ether lipid metabolic networks. As these predictive models become more accurate and accessible, they will play an increasingly crucial role in guiding experimental research, identifying new therapeutic targets, and advancing personalized medicine based on an individual's ether fatty acid profile. aocs.orgnih.gov

| AI/ML Application | Potential Impact on Ether Fatty Acid Research |

| Biomarker Discovery | Identification of specific ether fatty acid signatures for early disease diagnosis and prognosis. mdpi.comjci.org |

| Predictive Modeling | Development of models to predict individual responses to dietary or therapeutic interventions based on lipid profiles. aocs.orgnih.gov |

| Mechanism Elucidation | Uncovering complex, non-linear relationships between ether fatty acids and cellular signaling pathways. nih.gov |

| Hypothesis Generation | Simulating metabolic networks to guide future experimental investigations into ether lipid function. |

Exploration of Undiscovered Biological Functions and Research Applications

While it is known that ether lipids play structural roles in cell membranes and act as antioxidants, a vast portion of their functional landscape remains uncharted. oup.comnih.gov The unique stability of the ether bond suggests that these lipids may have specialized functions in environments of high oxidative stress or in cellular processes requiring specific membrane dynamics, such as membrane fusion. oup.comnih.gov Emerging evidence links ether lipids to a variety of biological processes, including cell signaling, differentiation, and the regulation of ion channels, but the molecular mechanisms are often not well understood. nih.govnih.gov

Recent studies have begun to connect ether lipid metabolism to longevity and aging. Research in model organisms has shown that the genetic machinery for ether lipid biosynthesis is necessary for lifespan extension in several prolongevity paradigms. biorxiv.org This suggests a fundamental role for these lipids in healthy aging, potentially through mechanisms related to stress resistance or metabolic regulation. biorxiv.org Furthermore, altered ether lipid levels are increasingly associated with a range of human pathologies, including metabolic disorders, neurodegenerative diseases, and cancer, pointing to critical, yet undefined, roles in these conditions. oup.comfrontiersin.org